3-Cyclopropyl-6-(thian-4-yloxy)pyridazine

Medicinal Chemistry Drug Metabolism Metabolic Stability

3-Cyclopropyl-6-(thian-4-yloxy)pyridazine (2199132-78-8) is a structurally differentiated heterocyclic building block. The cyclopropyl group enhances metabolic stability (2–5× over methyl), while the thian-4‑yloxy ether balances lipophilicity and H‑bond acceptor capacity—features chloro/amino analogs cannot replicate. Its oxidizable thian-4‑yloxy group allows late-stage diversification to sulfoxide/sulfone, unlocking additional polar chemical space. Recommended for SAR‑sensitive kinase projects (PI3K, CDK) where complementarity to hydrophobic sub‑pockets is critical. Avoid generic pyridazine replacements that jeopardize translational reproducibility.

Molecular Formula C12H16N2OS
Molecular Weight 236.33
CAS No. 2199132-78-8
Cat. No. B2522062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-(thian-4-yloxy)pyridazine
CAS2199132-78-8
Molecular FormulaC12H16N2OS
Molecular Weight236.33
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)OC3CCSCC3
InChIInChI=1S/C12H16N2OS/c1-2-9(1)11-3-4-12(14-13-11)15-10-5-7-16-8-6-10/h3-4,9-10H,1-2,5-8H2
InChIKeyIIEBOIUWGFYUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-6-(thian-4-yloxy)pyridazine (CAS 2199132-78-8) – Procurement-Ready Pyridazine Building Block


3-Cyclopropyl-6-(thian-4-yloxy)pyridazine (CAS 2199132-78-8) is a heterocyclic small molecule with the formula C₁₂H₁₆N₂OS and a molecular weight of 236.33 g/mol [1]. It features a pyridazine core substituted at the 3‑position with a cyclopropyl group and at the 6‑position with a thian-4-yloxy (tetrahydrothiopyran-4-yloxy) ether. The compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, enabling the construction of more complex pyridazine-containing libraries [2]. Its InChI Key is IIEBOIUWGFYUMP-UHFFFAOYSA-N [1].

Why In-Class Pyridazine Analogs Cannot Substitute 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine


The pyridazine scaffold is highly sensitive to substitution patterns; replacing either the 3‑cyclopropyl or the 6‑thian-4-yloxy group with structurally similar moieties (e.g., methyl, chloro, piperazinyl) dramatically alters key physicochemical properties and biological target engagement [1]. For example, the cyclopropyl group confers pronounced metabolic stability advantages over methyl analogs, while the thian-4-yloxy ether provides a unique balance of lipophilicity and hydrogen-bond acceptor capacity that chloro and amino substituents cannot replicate [2]. Consequently, generic swapping of this building block with a closer aryl‑ or alkyl‑substituted pyridazine jeopardizes SAR consistency and translational reproducibility in drug discovery programs.

Quantitative Differentiation of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine from Its Closest Analogs


Metabolic Stability Advantage of the Cyclopropyl Group Over the Methyl Analog

The 3‑cyclopropyl substituent of the target compound imparts significantly greater metabolic stability compared to the 3‑methyl analog (3‑Methyl‑6‑(thian‑4‑yloxy)pyridazine). Cyclopropyl groups are known to resist cytochrome P450-mediated oxidation, a key clearance pathway for alkyl-substituted aromatics [1]. While direct head-to-head microsomal stability data for these two specific compounds are not publicly available, class-level evidence from matched molecular pair analyses demonstrates that replacing a methyl group with a cyclopropyl on heteroaromatic cores reduces intrinsic clearance (CLint) by an average of 2‑ to 5‑fold in human liver microsomes [2].

Medicinal Chemistry Drug Metabolism Metabolic Stability

Physicochemical Differentiation from the 6‑Chloro Analog (3‑Chloro‑6‑cyclopropylpyridazine)

The target compound (MW 236.33, CLogP ≈1.8–2.2 [1]) exhibits a markedly different lipophilicity profile compared to its direct 6‑chloro analog, 3‑Chloro‑6‑cyclopropylpyridazine (MW 154.60, CLogP ≈1.3–1.6 [2]). The thian-4-yloxy group increases both molecular weight (by ~81.7 g/mol) and lipophilicity (ΔCLogP ≈+0.5–0.6 log units) while simultaneously introducing a hydrogen-bond acceptor that the chloro substituent lacks [1][2]. This shift places the target compound in a physicochemical space more conducive to passive membrane permeability while retaining adequate aqueous solubility.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Utility Advantage Over the 6‑Chloro Analog in Cross‑Coupling Reactions

3‑Chloro‑6‑cyclopropylpyridazine serves as a precursor for nucleophilic aromatic substitution (SNAr) reactions; however, the thian‑4‑yloxy ether in the target compound can itself participate in further functionalization via C–H activation or can remain as a stable, tailored pharmacophoric element [1]. Recent advances in pyridazine functionalization demonstrate that thio-substituted pyridazines, such as the target compound, enable selective stepwise diversification that chloropyridazines cannot achieve due to competing elimination pathways [1]. In particular, the thian‑4‑yloxy group can be selectively oxidized to the sulfoxide or sulfone, offering a unique handle for tuning polarity and target engagement that is absent in the chloro analog [1].

Organic Synthesis Cross‑Coupling Building Block Utility

Differentiated Kinase Selectivity Profile Inferred from Thian‑4‑yloxy Pyrimidine Analogues

Although direct kinase profiling data for 3‑Cyclopropyl‑6‑(thian‑4‑yloxy)pyridazine have not been publicly reported, a structurally related compound, 5‑Fluoro‑2‑(thian‑4‑yloxy)pyrimidine (CAS 2199507‑65‑6), has been explicitly cited in patent literature as a privileged fragment for developing selective kinase inhibitors, particularly targeting the ATP‑binding pocket . The thian‑4‑yloxy group occupies a hydrophobic pocket adjacent to the hinge region in several kinase crystal structures, conferring selectivity over closely related kinases that cannot accommodate the larger sulfur‑containing ring [1]. The target compound combines this kinase‑privileged thian‑4‑yloxy motif with a cyclopropyl group, which further restricts conformational flexibility and enhances shape complementarity to the ATP‑binding site relative to the methyl analog [1].

Kinase Inhibition Selectivity Medicinal Chemistry

Optimal Research & Procurement Scenarios for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine


Kinase Inhibitor Probe Design Prioritizing Selectivity Over Potency

The thian‑4‑yloxy group of the target compound has been shown in structurally analogous kinase inhibitors to occupy a hydrophobic sub‑pocket adjacent to the ATP‑binding site, providing a selectivity handle against kinases with smaller gatekeeper residues [1]. Procurement of this building block is recommended for medicinal chemistry teams initiating structure‑based design of selective kinase probes, where the combined cyclopropyl and thian‑4‑yloxy substitution is predicted to enhance complementarity to targets such as PI3K and CDK family members [1].

Lead Optimization Requiring Enhanced Metabolic Stability with Maintained Permeability

Class‑level matched molecular pair data demonstrate that cyclopropyl substitution reduces intrinsic clearance by 2‑ to 5‑fold compared to methyl analogs [2]. The target compound's CLogP (≈1.8–2.2) remains within the optimal range for passive permeability, making it suitable for lead optimization campaigns where both metabolic stability and membrane penetration are critical, such as in CNS or oncology programs [3].

Diversification of Pyridazine‑Based Libraries Through Orthogonal Functionalization

Unlike chloropyridazines, which are predominantly limited to SNAr and cross‑coupling reactions, the thian‑4‑yloxy group in the target compound can be selectively oxidized to the sulfoxide or sulfone, unlocking additional chemical space [4]. This property is particularly valuable for combinatorial library synthesis and late‑stage functionalization studies, enabling researchers to explore a broader range of polar, electrostatic, and hydrogen‑bonding interactions from a single intermediate [4].

Quote Request

Request a Quote for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.